![molecular formula C25H29N3O4 B2668784 1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899728-07-5](/img/structure/B2668784.png)
1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C25H29N3O4 and its molecular weight is 435.524. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Drug Development
- Anti-inflammatory Properties : The compound’s unique structure suggests potential anti-inflammatory effects. Researchers investigate its role in modulating inflammatory pathways, which could lead to novel drug candidates for conditions like arthritis or autoimmune diseases .
- Neuroprotection : The presence of spirooxazine and piperidine moieties may confer neuroprotective properties. Scientists explore its impact on neuronal health, potentially aiding in the treatment of neurodegenerative disorders .
Materials Science and Photonic Applications
- UV Absorber : Due to its UV-absorbing properties, this compound finds use in stabilizing and protecting plastics, polyesters, celluloses, acrylates, dyes, rubber, synthetic fibers, and natural fibers against discoloration and deterioration caused by UV radiation .
- Photonic Devices : Researchers investigate its potential as a component in photonic devices, such as optical filters or coatings, where UV absorption is critical .
Analytical Chemistry and Spectroscopy
- Spectrophotometry : The compound’s UV absorption characteristics make it suitable for spectrophotometric analysis. Scientists employ it as a reference standard or to quantify other compounds in solution .
Interfacial Chemistry and Metal Extraction
- Copper Extraction : Studies suggest an interfacial mechanism for copper extraction involving this compound. It forms stable 2:1 complexes from intermediate 1:1 complexes, impacting metal separation processes .
Organic Synthesis and Medicinal Chemistry
- Building Block : Researchers use it as a building block in the synthesis of more complex molecules. Its spirooxazine and piperidine motifs offer versatility in creating diverse chemical structures .
Biological Studies and Enzyme Inhibition
- Enzyme Inhibitors : The compound’s structural resemblance to natural substrates allows exploration of its potential as an enzyme inhibitor. Researchers investigate its effects on specific enzymes involved in disease pathways .
properties
IUPAC Name |
1-[7-ethoxy-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-4-31-23-7-5-6-18-21-15-20(19-14-16(2)8-9-22(19)30)26-28(21)25(32-24(18)23)10-12-27(13-11-25)17(3)29/h5-9,14,21,30H,4,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTZUZWCDHOCRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=C(C=CC(=C5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
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